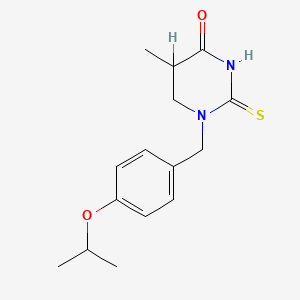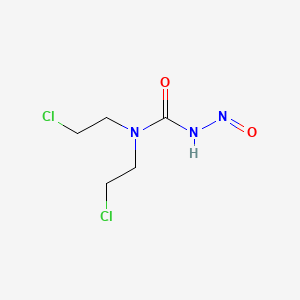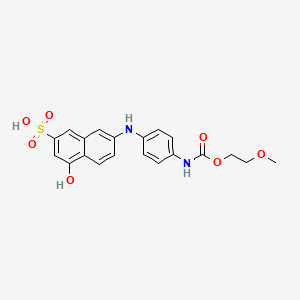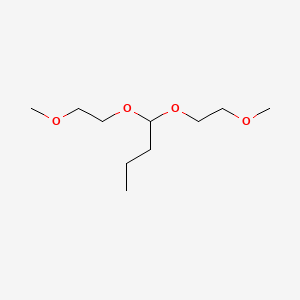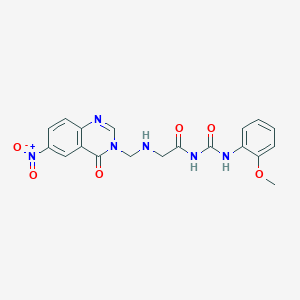
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-decyl-4-hydroxy-4-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-decyl-4-hydroxy-4-methyl-, monohydrochloride is a complex organic compound known for its potent inhibitory effects on neural calcium uptake. This compound has shown significant potential in protecting against brain edema and memory deficits induced by various neurotoxic agents .
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multiple steps, including the formation of intermediate compounds through reactions such as Strecker synthesis, partial hydrolysis, and N-cyanomethylation. The final product is obtained through cyclization, alkylation, or aralkylation, followed by dehydration and tetrazole ring formation . Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its neuroprotective properties and potential in treating neurodegenerative diseases.
Medicine: Explored for its anticonvulsant properties and potential use in epilepsy treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting neural calcium uptake, which is crucial in preventing calcium overload in neurons. This action helps protect against neurotoxicity and brain edema. The molecular targets include calcium channels and pathways involved in calcium homeostasis .
Comparison with Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives differ from other calcium antagonists like flunarizine and nimodipine in their pharmacological profile. Similar compounds include:
Flunarizine: A calcium channel blocker used to prevent migraines.
Nimodipine: Another calcium channel blocker used to treat subarachnoid hemorrhage.
Phenytoin: A sodium channel blocker used as an anticonvulsant.
This compound’s unique structure and mechanism of action make it a valuable subject of scientific research and potential therapeutic applications.
Properties
CAS No. |
134069-56-0 |
|---|---|
Molecular Formula |
C34H49ClF2N2O3 |
Molecular Weight |
607.2 g/mol |
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-3-decyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C34H48F2N2O3.ClH/c1-3-4-5-6-7-8-9-10-24-38-32(39)41-34(33(38,2)40)21-25-37(26-22-34)23-11-12-31(27-13-17-29(35)18-14-27)28-15-19-30(36)20-16-28;/h13-20,31,40H,3-12,21-26H2,1-2H3;1H |
InChI Key |
BKSBDIQSJYFMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C(=O)OC2(C1(C)O)CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


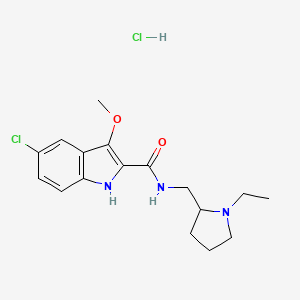

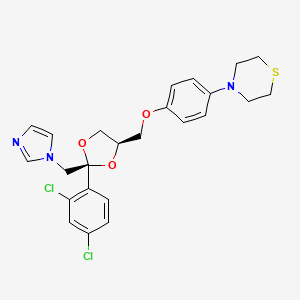
![[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12702098.png)
